molecular formula C15H14F3N7O B2923428 6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2197851-97-9

6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2923428
CAS No.: 2197851-97-9
M. Wt: 365.32
InChI Key: FBEPGFQSFNCWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core fused with a [1,2,4]triazolo[4,3-b]pyridazine moiety. Key structural elements include:

  • A trifluoromethyl (-CF₃) group at position 3 of the triazolo-pyridazine ring, which enhances lipophilicity and metabolic stability.
  • An azetidine linker connecting the triazolo-pyridazine and pyridazinone units, introducing conformational rigidity.

Properties

IUPAC Name

6-methyl-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N7O/c1-9-2-5-13(26)24(21-9)8-10-6-23(7-10)12-4-3-11-19-20-14(15(16,17)18)25(11)22-12/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEPGFQSFNCWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C17H18F3N5O
  • Molecular Weight : 373.35 g/mol
  • CAS Number : Not yet assigned.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural frameworks. The compound's efficacy has been evaluated against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
A5491.06 ± 0.16c-Met inhibition
MCF-71.23 ± 0.18c-Met inhibition
HeLa2.73 ± 0.33c-Met inhibition

The compound demonstrated significant cytotoxicity against A549, MCF-7, and HeLa cell lines, with mechanisms involving the inhibition of the c-Met kinase pathway, which is crucial in tumor growth and metastasis .

2. Anti-inflammatory Activity

The compound's structural similarity to other triazolo-pyridazine derivatives suggests potential anti-inflammatory properties. In vitro studies indicate that compounds in this class may inhibit cyclooxygenase (COX) enzymes:

CompoundIC50 (μM)COX Selectivity
Triazolo derivative A0.02High
Triazolo derivative B0.04Moderate

Although specific IC50 values for this compound are not extensively documented, it is anticipated that they would fall within a similar range based on structural analogs .

The biological activity of this compound can be attributed to several mechanisms:

  • c-Met Inhibition : The compound acts as a potent inhibitor of c-Met kinase, leading to reduced proliferation and increased apoptosis in cancer cells.
  • COX Inhibition : By inhibiting COX enzymes, the compound may reduce inflammation and associated pain pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A series of novel triazolo-pyridazine derivatives were synthesized and tested for their anticancer activities. The most promising derivatives showed IC50 values comparable to established drugs .
  • In Vitro Studies : The cytotoxicity of these compounds was assessed using the MTT assay across different cancer cell lines, revealing significant cytotoxic effects and potential for further development as therapeutic agents .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyridazinone core differs from the pyrimidinone in 4i/4j. Pyridazinones are less electron-rich than pyrimidinones, which may alter reactivity or binding interactions. The fused triazolo-pyridazine system in the target compound introduces a planar, aromatic structure, contrasting with the tetrazole (non-aromatic) and pyrazolone (partially saturated) moieties in 4i/4j.

Substituent Effects :

  • The -CF₃ group in the target compound likely increases lipophilicity (logP) compared to the polar coumarin (aromatic lactone) in 4i/4j. This could enhance membrane permeability but reduce aqueous solubility.
  • The azetidine linker provides a constrained, three-membered ring system, whereas 4i/4j use tetrazole linkages, which are more flexible and may adopt multiple conformations.

Synthetic Complexity :

  • The synthesis of the target compound’s triazolo-pyridazine-azetidine scaffold likely requires multi-step cyclization and coupling reactions, similar to the methods described for 4i/4j . However, introducing the -CF₃ group may necessitate specialized fluorination protocols.

Hypothetical Property Comparison

Property Target Compound 4i/4j
Molecular Weight ~430–450 g/mol* ~500–550 g/mol
logP (Predicted) 2.5–3.5* 1.8–2.2
Aqueous Solubility Low (due to -CF₃) Moderate (coumarin)
Synthetic Yield Moderate (complexity) Low (multi-step)

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.